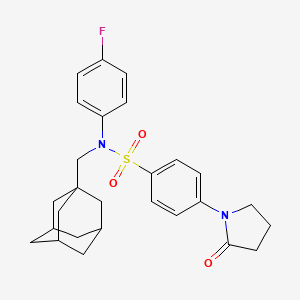![molecular formula C17H18N4O2S B11062870 3-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B11062870.png)
3-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring, a phenyl group, and a methoxyphenoxyethyl sulfanyl group, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with isothiocyanates, followed by further functionalization to introduce the phenyl and methoxyphenoxyethyl sulfanyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl and methoxyphenoxyethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or methoxyphenoxyethyl moieties .
Scientific Research Applications
3-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular processes by binding to DNA or RNA, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Known for its antimicrobial and antifungal activities.
1,3,4-thiadiazole derivatives: Exhibits potent antimicrobial properties.
1,2,4-triazolo[4,3-a]quinoxaline: Investigated for its antiviral and antimicrobial activities.
Uniqueness
3-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives .
Properties
Molecular Formula |
C17H18N4O2S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-[2-(3-methoxyphenoxy)ethylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H18N4O2S/c1-22-14-8-5-9-15(12-14)23-10-11-24-17-20-19-16(21(17)18)13-6-3-2-4-7-13/h2-9,12H,10-11,18H2,1H3 |
InChI Key |
HIIYMYQJQKGMAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCSC2=NN=C(N2N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-dichloro-N-[2-(pyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11062798.png)

![2-[(1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B11062808.png)
![N-tetrazolo[1,5-b]pyridazin-6-ylethane-1,2-diamine](/img/structure/B11062815.png)
![4-cyclohexyl-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11062823.png)
![(4-Chlorophenyl){2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methanone](/img/structure/B11062829.png)
![6-(3,4-dimethoxyphenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B11062832.png)
![8-nitro-3-(phenylcarbonyl)-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11062835.png)
![Methyl 3-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-4-(piperidin-1-yl)benzoate](/img/structure/B11062842.png)
![1-(3-Chlorophenyl)-3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione](/img/structure/B11062850.png)
![4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11062853.png)

![1-[1-(3,4-diethoxybenzyl)-6,7-diethoxy-3,4-dihydroisoquinolin-2(1H)-yl]-2,2,2-trifluoroethanone](/img/structure/B11062866.png)
![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11062867.png)
